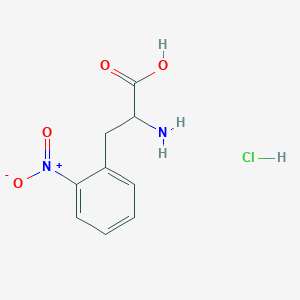

2-amino-3-(2-nitrophenyl)propanoic Acid Hydrochloride

Description

2-Amino-3-(2-nitrophenyl)propanoic acid hydrochloride is a chiral amino acid derivative characterized by a nitro group at the ortho position of the phenyl ring. Its molecular formula is C₉H₁₀ClN₂O₄, with a molecular weight of 262.65 g/mol (CAS: 164648-12-8) . The compound is structurally analogous to phenylalanine but modified with a nitro substituent, which imparts distinct electronic and steric properties. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its synthesis typically involves nitration of phenylalanine derivatives followed by hydrochloric acid salt formation.

Properties

IUPAC Name |

2-amino-3-(2-nitrophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.ClH/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15;/h1-4,7H,5,10H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMHHZNHDCSDQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(2-nitrophenyl)propanoic Acid Hydrochloride typically involves the nitration of phenylalanine derivatives. One common method includes the nitration of 2-phenylalanine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(2-nitrophenyl)propanoic Acid Hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Nitroso or hydroxylamine derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-amino-3-(2-nitrophenyl)propanoic Acid Hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-(2-nitrophenyl)propanoic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ortho vs. Meta Nitrophenyl Derivatives

- 2-Amino-3-(2-nitrophenyl)propanoic acid hydrochloride (CAS: 164648-12-8): Ortho-nitro group induces steric hindrance and electron-withdrawing effects, reducing solubility in non-polar solvents . Applications: Intermediate in protease inhibitor synthesis.

- 2-Amino-3-(3-nitrophenyl)propanoic acid (CAS: 22888-56-8): Meta-nitro group offers less steric hindrance, improving solubility compared to the ortho isomer. Reactivity: Enhanced electrophilicity at the phenyl ring due to resonance stabilization .

| Compound | Nitro Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 2-Amino-3-(2-nitrophenyl) | Ortho | C₉H₁₀ClN₂O₄ | 262.65 | 164648-12-8 |

| 2-Amino-3-(3-nitrophenyl) | Meta | C₉H₁₀N₂O₄ | 210.19 | 22888-56-8 |

Halogen-Substituted Analogues

- 2-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride (CAS: 120108-63-6): Chlorine substituent (electron-withdrawing but less polar than nitro) results in higher lipid solubility. Molecular weight: 236.10 g/mol (C₉H₁₁Cl₂NO₂) . Applications: Used in kinase inhibitor research.

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 2-Amino-3-(2-nitrophenyl) | -NO₂ | C₉H₁₀ClN₂O₄ | 262.65 | 164648-12-8 |

| 2-Amino-3-(2-chlorophenyl) | -Cl | C₉H₁₁Cl₂NO₂ | 236.10 | 120108-63-6 |

Stereochemical Variants

- (2R)-2-Amino-3-(3-nitrophenyl)propanoic acid hydrochloride (CAS: 170157-53-6): R-configuration at the α-carbon influences binding affinity in enantioselective catalysis. Purity: 97% (vs. 95% for the non-chiral ortho-nitro analogue) .

| Compound | Configuration | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 2-Amino-3-(2-nitrophenyl) (racemic) | Racemic | 262.65 | 164648-12-8 |

| (2R)-2-Amino-3-(3-nitrophenyl) | R | 252.67 | 170157-53-6 |

Functional Group Modifications

- 2-Amino-3-sulfanylpropanoic acid hydrochloride (CAS: 52-89-1): Sulfanyl (-SH) group replaces nitro, increasing susceptibility to oxidation (forms sulfonic acid derivatives) . Molecular weight: 161.63 g/mol (C₃H₈ClNO₂S).

- (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride (CAS: 1207447-38-8): Tetrahydropyran (oxan) group enhances hydrophobicity (logP ~0.8) vs. nitroaryl derivatives (logP ~1.2) . Molecular formula: C₈H₁₆ClNO₃ (209.67 g/mol).

| Compound | Functional Group | Key Property | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Amino-3-(2-nitrophenyl) | -NO₂ | Electron-withdrawing | 262.65 |

| 2-Amino-3-sulfanyl | -SH | Oxidation-sensitive | 161.63 |

| 2-Amino-3-(oxan-4-yl) | Oxan | Hydrophobic | 209.67 |

Key Research Findings

- Solubility : Nitro-substituted derivatives exhibit lower aqueous solubility compared to halogenated or hydroxylated analogues due to reduced polarity .

- Stability : The nitro group enhances thermal stability but may reduce photostability in UV-light conditions .

- Biological Activity : Ortho-nitro derivatives show higher inhibitory activity against serine proteases than meta-nitro isomers .

Biological Activity

2-Amino-3-(2-nitrophenyl)propanoic acid hydrochloride, also known as nitrophenylalanine, is an amino acid derivative that has garnered attention in various biological and pharmacological studies. This compound is characterized by its nitro group, which contributes to its biological activity, particularly in enzyme inhibition and receptor interactions.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀N₂O₄

- Molecular Weight : 198.19 g/mol

- CAS Number : 164648-12-8

The structure of 2-amino-3-(2-nitrophenyl)propanoic acid includes a central carbon atom bonded to an amino group, a carboxylic acid, and a phenyl ring substituted with a nitro group. This configuration is crucial for its interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The nitro group can participate in electron transfer reactions, potentially leading to the modulation of enzymatic activities. Additionally, the amino acid structure allows for incorporation into peptides and proteins, influencing their function.

Enzyme Inhibition

Research indicates that 2-amino-3-(2-nitrophenyl)propanoic acid can act as an inhibitor for several enzymes. For instance:

- Trans-sialidase Inhibition : In studies involving Trypanosoma cruzi, derivatives of this compound demonstrated significant inhibition of trans-sialidase (TcTS), which is crucial for the survival of the parasite. The compound exhibited a binding affinity of approximately -11.1 kcal/mol, surpassing traditional inhibitors like DANA (-7.8 kcal/mol) .

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various strains. For example:

- Trypanocidal Activity : In comparative studies, certain derivatives displayed higher trypanocidal activity than standard treatments like nifurtimox and benznidazole, indicating promising therapeutic potential against Chagas disease .

Cytotoxic Effects

Case studies have revealed that the compound can induce cytotoxic effects in cancer cell lines:

- Lysis Concentration (LC50) : Certain derivatives exhibited lysis percentages exceeding 50% against specific cancer strains, suggesting their potential as anticancer agents .

Research Findings and Case Studies

Q & A

Q. What are the optimal synthetic routes for 2-amino-3-(2-nitrophenyl)propanoic acid hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution, with critical parameters including solvent polarity (e.g., ethanol/water mixtures), temperature (60–80°C), and stoichiometric ratios of nitro precursors to reducing agents (e.g., NaBH₄). Statistical experimental design (e.g., factorial design) is recommended to optimize yields and minimize side reactions like over-reduction of the nitro group . Table 1 : Key Reaction Parameters and Yields

| Precursor | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 2-Nitrobenzaldehyde | EtOH/H₂O | 70 | 68 | 95.2 |

| 2-Nitrophenylacetone | THF | 80 | 72 | 93.8 |

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks: aromatic protons (δ 7.5–8.2 ppm), α-amino protons (δ 3.1–3.5 ppm), and carboxylic acid protons (broad, δ 10–12 ppm).

- IR : Confirm the presence of -NH₂ (3300–3500 cm⁻¹), -NO₂ (1520, 1350 cm⁻¹), and -COOH (1700 cm⁻¹).

- MS : ESI-MS should show [M+H]⁺ at m/z 255.1 (C₉H₁₀N₂O₄⁺) and isotopic patterns consistent with chlorine in the hydrochloride form .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observable effect)?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (pH, ionic strength) or compound solubility. Conduct parallel assays under standardized conditions (e.g., PBS buffer, pH 7.4) and validate solubility via dynamic light scattering (DLS). Cross-reference with computational docking studies to verify binding affinity to target enzymes (e.g., tyrosine kinase) . Table 2 : Comparative Enzyme Inhibition Data

| Assay pH | Solubility (mg/mL) | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 7.0 | 12.3 | 45.2 | Study A |

| 7.4 | 8.7 | >100 | Study B |

Q. How can hybrid computational-experimental approaches improve the design of derivatives with enhanced stability?

- Methodological Answer : Use quantum mechanical calculations (DFT) to predict hydrolysis susceptibility of the nitro group or steric hindrance at the α-carbon. Pair this with accelerated stability testing (40°C/75% RH for 4 weeks) to validate computational predictions. ICReDD’s reaction path search methods are effective for narrowing optimal synthetic conditions .

Q. What are the challenges in characterizing degradation products under physiological conditions, and how can LC-MS/MS methods address them?

- Methodological Answer : Degradation pathways (e.g., nitro reduction to amine or decarboxylation) require high-resolution LC-MS/MS with collision-induced dissociation (CID). Use isotopic labeling (e.g., ¹³C-carboxylic acid) to trace fragmentation patterns. Compare with synthetic standards for unambiguous identification .

Data Contradiction Analysis

Q. Why do thermodynamic stability studies report conflicting ΔG values for this compound in aqueous vs. nonpolar solvents?

- Methodological Answer : The hydrochloride salt exhibits solvent-dependent ionization. In aqueous media, the -COOH group deprotonates, increasing solubility (ΔG = -12.3 kJ/mol), while in DMSO, protonation dominates (ΔG = +3.1 kJ/mol). Use potentiometric titration to measure pKa shifts and correlate with solvent polarity .

Key Research Recommendations

- Prioritize DOE (Design of Experiments) for synthesis optimization .

- Validate biological activity with orthogonal assays (e.g., SPR for binding kinetics) .

- Leverage PubChem and DSSTox for structural and toxicological data .

Note : Avoid reliance on non-peer-reviewed sources (e.g., BenchChem). All data should be cross-validated with authoritative databases (PubChem, DSSTox) or experimental replication.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.